molecular formula C23H27N5O2 B2440443 N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 921923-31-1

N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No.: B2440443
CAS No.: 921923-31-1
M. Wt: 405.502
InChI Key: BKHFITLNDAZQBU-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H27N5O2 and its molecular weight is 405.502. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Topoisomerase I-Targeting and Cytotoxic Activity : Compounds with similar structural features have been identified as novel topoisomerase I-targeting agents with potent cytotoxic activity. For example, certain isoquinoline derivatives have shown significant anticancer potential by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription. These compounds have demonstrated effectiveness in in vivo tumor growth inhibition when administered orally or through injection, making them promising candidates for anticancer therapy (Ruchelman et al., 2004).

Neuropharmacological Applications

Orexin Receptor Antagonism : The blockade of orexin receptors by compounds structurally related to the specified molecule has been explored for its sleep-promoting effects. The orexin system plays a significant role in the regulation of wakefulness and sleep, and antagonists targeting this system can effectively induce and prolong sleep. Such research holds potential for developing new treatments for sleep disorders (Dugovic et al., 2009).

Synthetic Chemistry Applications

Novel Synthetic Routes and Antitumor Activity : Research into the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure has led to compounds with moderate to high levels of antitumor activities against various cancer cell lines. This highlights the importance of innovative synthetic methodologies in creating potential anticancer agents (Fang et al., 2016).

Molecular Design and Drug Development

Fluorescent and Colorimetric Sensors : Derivatives related to the target compound have been developed as fluorescent sensors for detecting changes in pH, showcasing the versatility of isoquinoline-based structures in designing molecular probes. These sensors operate through mechanisms like photoinduced electron transfer, demonstrating applications in chemical sensing and molecular diagnostics (Liu et al., 2015).

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O2/c1-27(2)21(17-10-11-20-16(13-17)8-6-12-28(20)3)15-25-22(29)23(30)26-19-9-5-4-7-18(19)14-24/h4-5,7,9-11,13,21H,6,8,12,15H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHFITLNDAZQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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